Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245807‑16‑2) is a fluorinated, fused N‑heterocyclic building block belonging to the pyrazolo[1,5‑a]pyrimidine family. It features a 2‑phenyl substituent, a 7‑trifluoromethyl group, and a 6‑ethyl carboxylate ester, yielding a molecular formula of C₁₆H₁₂F₃N₃O₂ and a molecular weight of 335.28 g mol⁻¹.

Molecular Formula C16H12F3N3O2
Molecular Weight 335.286
CAS No. 1245807-16-2
Cat. No. B2589595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS1245807-16-2
Molecular FormulaC16H12F3N3O2
Molecular Weight335.286
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C(F)(F)F
InChIInChI=1S/C16H12F3N3O2/c1-2-24-15(23)11-9-20-13-8-12(10-6-4-3-5-7-10)21-22(13)14(11)16(17,18)19/h3-9H,2H2,1H3
InChIKeyOPKYIRNZRKWCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Phenyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 1245807-16-2): Core Scaffold & Physicochemical Identity for Procurement Decision-Making


Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245807‑16‑2) is a fluorinated, fused N‑heterocyclic building block belonging to the pyrazolo[1,5‑a]pyrimidine family. It features a 2‑phenyl substituent, a 7‑trifluoromethyl group, and a 6‑ethyl carboxylate ester, yielding a molecular formula of C₁₆H₁₂F₃N₃O₂ and a molecular weight of 335.28 g mol⁻¹ [1]. The pyrazolo[1,5‑a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry for its synthetic versatility and broad kinase‑inhibitory potential [2].

Why In‑Class Substitution Fails: Evidence‑Based Differentiation of Ethyl 2‑Phenyl‑7‑(Trifluoromethyl)Pyrazolo[1,5‑a]Pyrimidine‑6‑Carboxylate


Although the pyrazolo[1,5‑a]pyrimidine scaffold is widely explored, simple interchange of substitution patterns leads to non‑equivalent physicochemical, steric, and synthetic profiles [1]. The 2‑phenyl group in the target compound confers a distinct lipophilicity (XLogP3 = 3.1) compared to the des‑phenyl (XLogP3 = 1.5) or 2‑methyl (XLogP3 = 1.9) analogs, directly affecting membrane permeability and target‑engagement probability [2]. Moreover, the steric bulk of the phenyl ring influences binding‑pocket complementarity and synthetic route efficiency, making indiscriminate substitution unreliable for reproducible structure–activity relationship (SAR) studies or scale‑up campaigns.

Quantitative Differentiation Evidence: Ethyl 2‑Phenyl‑7‑(Trifluoromethyl)Pyrazolo[1,5‑a]Pyrimidine‑6‑Carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation Against Des‑Phenyl and 2‑Methyl Analogs

The target compound exhibits an XLogP3 of 3.1, which is 1.6 log units higher than the des‑phenyl analog (ethyl 7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylate, XLogP3 = 1.5) and 1.2 log units higher than the 2‑methyl analog (ethyl 2‑methyl‑7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylate, XLogP3 = 1.9) [1][2][3]. This increase in lipophilicity is expected to enhance passive membrane permeability while remaining within the optimal range for CNS‑drug‑like compounds (LogP ≈ 2–4).

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Size and Steric Bulk: Impact on Binding‑Site Complementarity

With a molecular weight of 335.28 g mol⁻¹ and 4 rotatable bonds, the target compound is 76.1 g mol⁻¹ heavier than the des‑phenyl analog (259.18 g mol⁻¹, 3 rotatable bonds) and 62.07 g mol⁻¹ heavier than the 2‑methyl analog (273.21 g mol⁻¹, 3 rotatable bonds) [1][2][3]. The additional phenyl ring introduces steric bulk that can fill hydrophobic pockets in kinase ATP‑binding sites, potentially enhancing selectivity over smaller substitution patterns.

Molecular weight Steric effects Kinase inhibitor design

Commercially Verified Purity Advantage Over the Des‑Phenyl Analog

The target compound is available from ChemScene with a certified purity of ≥97 % . In contrast, the des‑phenyl analog (CAS 1245807‑86‑6) is listed by AKSci at a lower purity specification of 95 % . A purity differential of ≥2 percentage points can significantly impact reproducibility in dose‑response assays and crystallography trials where impurities may act as confounding inhibitors or crystal‑poisoning agents.

Purity Procurement Reproducibility

Positional Carboxylate Regiochemistry: 6‑COOEt vs. 5‑COOEt Isomer Synthetic Consequences

The target compound places the ethyl carboxylate at position 6 of the pyrazolo[1,5‑a]pyrimidine core, whereas the positional isomer ethyl 3‑phenyl‑7‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidine‑5‑carboxylate (CAS 1018125‑43‑3) harbors it at position 5 [1][2]. This regiochemical difference alters the electronic distribution and the proximity of the ester to the pyrazole N1 nitrogen—both referenced by identical TPSA values (56.5 Ų) but with distinct reactivity in nucleophilic acyl substitution reactions [1][2]. The 6‑COOEt isomer is synthetically accessed via condensation of 5‑amino‑3‑phenylpyrazole with ethoxymethylenemalonic esters, a route with established precedent [3].

Regiochemistry Synthetic accessibility Chemical biology

Privileged Scaffold Validation for Kinase Inhibition: 2‑Phenyl‑7‑Trifluoromethyl Architecture

Pyrazolo[1,5‑a]pyrimidines bearing 2‑aryl and 7‑trifluoromethyl substituents have been disclosed in patent literature as potent inhibitors of multiple kinase targets, including MARK, Trk, CDK2, and mTOR [1][2][3]. The 2‑phenyl group is critical for occupying a hydrophobic pocket adjacent to the ATP‑binding site, while the 7‑trifluoromethyl group enhances metabolic stability. The specific combination of 2‑phenyl‑7‑trifluoromethyl‑6‑carboxylate represents a structurally validated entry point for kinase inhibitor programs, a feature not shared by analogs with altered substitution vectors.

Kinase inhibition Privileged scaffold Anticancer

High‑Impact Application Scenarios for Ethyl 2‑Phenyl‑7‑(Trifluoromethyl)Pyrazolo[1,5‑a]Pyrimidine‑6‑Carboxylate


Kinase‑Focused Fragment‑Based and Hit‑to‑Lead Programs

The 2‑phenyl‑7‑trifluoromethyl‑6‑carboxylate architecture is a documented kinase‑inhibitor motif [1][2]. With a lipophilicity (XLogP3 = 3.1) and molecular weight (335 g mol⁻¹) compatible with lead‑like chemical space, this compound serves as an ideal starting point for structure‑based optimization of ATP‑competitive inhibitors targeting CDK2, Trk, MARK, or mTOR kinases [3].

Diversity‑Oriented Synthesis Libraries Requiring Regiochemical Precision

The 6‑COOEt regiochemistry, confirmed by NMR and synthetic precedent [4], provides a unique chemical handle for amidation, hydrolysis, or reduction that is inaccessible with the 5‑COOEt positional isomer (CAS 1018125‑43‑3). This enables the construction of compound libraries with distinct three‑dimensional pharmacophore geometries.

Cellular Permeability Optimization for Intracellular Target Engagement

The substantial lipophilicity advantage of this compound (ΔXLogP3 = +1.6 over the des‑phenyl analog) [5] supports higher passive membrane permeability, making it a preferred scaffold when optimizing for intracellular kinase targets where cellular activity has been a limiting factor with more polar analogs.

High‑Reproducibility Screening Cascades Requiring ≥97 % Purity

The compound is commercially available with verified purity of ≥97 % (ChemScene) , surpassing the 95 % specification of the des‑phenyl analog. This purity level minimizes the risk of false positives or negatives in high‑throughput screening and is suitable for direct use in co‑crystallization experiments without additional purification.

Quote Request

Request a Quote for Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.